molecular formula C9H19N3O B2924912 2-(1,4-diazepan-1-yl)-N,N-dimethylacetamide CAS No. 87055-44-5

2-(1,4-diazepan-1-yl)-N,N-dimethylacetamide

Cat. No. B2924912
CAS RN: 87055-44-5
M. Wt: 185.271
InChI Key: GOIDSLGRZLVRND-UHFFFAOYSA-N
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Description

“2-(1,4-diazepan-1-yl)acetamide” is a compound with the empirical formula C7H15N3O . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

While specific synthesis methods for “2-(1,4-diazepan-1-yl)-N,N-dimethylacetamide” are not available, a related compound, chiral 1,4-diazepanes, has been synthesized via an enzymatic intramolecular asymmetric reductive amination .


Molecular Structure Analysis

The molecular structure of “2-(1,4-diazepan-1-yl)acetamide” includes a 1,4-diazepan-1-yl group attached to an acetamide group . The SMILES string for this compound is NC(=O)CN1CCCNCC1 .

Scientific Research Applications

Synthetic Methods and Chemical Properties

Research on diazepines, such as the synthesis and structural analysis of various derivatives, has provided valuable insights into the chemistry of these compounds. For instance, studies on 2,3-dihydro-1,4-diazepines highlight their stability across a wide pH range and their synthesis from β-dicarbonyl compounds and 1,2-diamines, illustrating fundamental reactions in heterocyclic chemistry (Lloyd, Cleghorn, & Marshall, 1974).

Medicinal Chemistry and Drug Design

Diazepine derivatives have attracted attention due to their wide range of therapeutic applications. The synthesis and docking studies of certain diazepine derivatives have shown potential as antimicrobial, anti-HIV, and anticancer agents, demonstrating the versatility of this scaffold in medicinal chemistry (Velusamy et al., 2015). Furthermore, the study on the conformation selectivity of diazepam and its analogues to alpha1-acid glycoprotein (AGP) underlines the significance of stereochemistry in drug-protein interactions, which is crucial for designing more effective and selective therapeutic agents (Fitos et al., 2007).

Biological Activities and Potential Therapeutic Uses

The antiproliferative activity of certain diazepine derivatives against human cancer cell lines highlights the potential of these compounds in cancer therapy. This underscores the importance of diazepines in developing novel anticancer strategies (Liszkiewicz, 2002). Additionally, a series of diazepine-based compounds have been synthesized and evaluated for their antimicrobial and anticancer activities, further demonstrating the therapeutic potential of diazepine derivatives in treating various diseases (Verma et al., 2015).

Safety and Hazards

The safety data sheet for a related compound, “2-(1,4-diazepan-1-yl)ethan-1-ol”, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

2-(1,4-diazepan-1-yl)-N,N-dimethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O/c1-11(2)9(13)8-12-6-3-4-10-5-7-12/h10H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOIDSLGRZLVRND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CN1CCCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,4-diazepan-1-yl)-N,N-dimethylacetamide

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